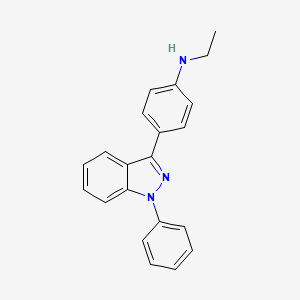
N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline is a complex organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline typically involves multi-step organic reactions. One common method involves the condensation of aniline derivatives with phenylhydrazine, followed by cyclization to form the indazole core. The ethyl group can be introduced through alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline involves its interaction with specific molecular targets. The indazole core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
1-Phenyl-1H-indazole: Shares the indazole core but lacks the ethyl and aniline substituents.
4-(1-Phenyl-1H-indazol-3-yl)aniline: Similar structure but without the ethyl group.
N-Ethyl-1-phenyl-1H-indazole: Similar but lacks the aniline substituent.
Uniqueness
N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline is unique due to the combination of the indazole core with both ethyl and aniline substituents. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
110408-35-0 |
|---|---|
分子式 |
C21H19N3 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
N-ethyl-4-(1-phenylindazol-3-yl)aniline |
InChI |
InChI=1S/C21H19N3/c1-2-22-17-14-12-16(13-15-17)21-19-10-6-7-11-20(19)24(23-21)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3 |
InChI 键 |
GULACLONQOJLRR-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B12942703.png)
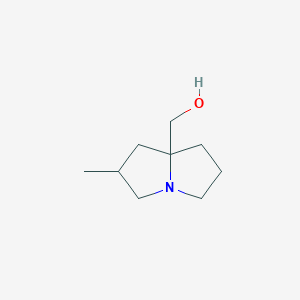


![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12942733.png)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-](/img/structure/B12942748.png)
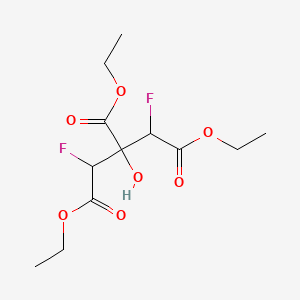
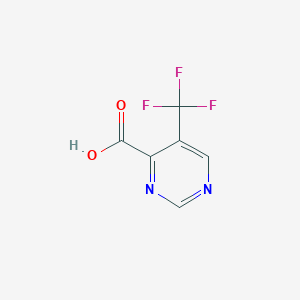
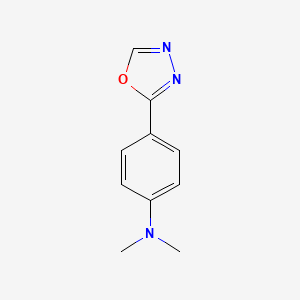
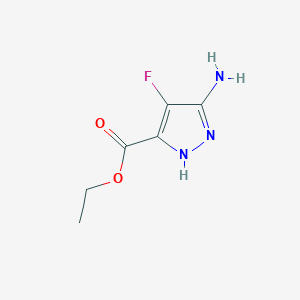


![(R)-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12942793.png)
